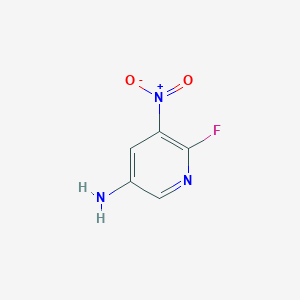
2-(4-Chloro-3-ethoxyphenyl)ethyl 2-(1,3-oxazol-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-3-ethoxyphenyl)ethyl 2-(1,3-oxazol-4-yl)acetate is an organic compound that features a combination of a chloro-substituted phenyl ring, an ethoxy group, and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-ethoxyphenyl)ethyl 2-(1,3-oxazol-4-yl)acetate typically involves the following steps:
Formation of the Phenyl Ethyl Intermediate: The starting material, 4-chloro-3-ethoxybenzaldehyde, undergoes a reaction with ethyl magnesium bromide (Grignard reagent) to form the corresponding phenyl ethyl intermediate.
Oxazole Ring Formation: The phenyl ethyl intermediate is then reacted with an appropriate oxazole precursor, such as 2-bromo-1,3-oxazole, under basic conditions to form the oxazole ring.
Esterification: The final step involves the esterification of the oxazole intermediate with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloro-3-ethoxyphenyl)ethyl 2-(1,3-oxazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted phenyl derivatives
Aplicaciones Científicas De Investigación
2-(4-Chloro-3-ethoxyphenyl)ethyl 2-(1,3-oxazol-4-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-3-ethoxyphenyl)ethyl 2-(1,3-oxazol-4-yl)acetate involves its interaction with specific molecular targets. The oxazole ring and the chloro-substituted phenyl ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chloro-3-ethoxyphenyl)ethyl 2-(1,3-thiazol-4-yl)acetate: Similar structure but with a thiazole ring instead of an oxazole ring.
2-(4-Chloro-3-ethoxyphenyl)ethyl 2-(1,3-imidazol-4-yl)acetate: Similar structure but with an imidazole ring instead of an oxazole ring.
Uniqueness
2-(4-Chloro-3-ethoxyphenyl)ethyl 2-(1,3-oxazol-4-yl)acetate is unique due to the presence of both the chloro-substituted phenyl ring and the oxazole ring, which can confer specific chemical and biological properties. The combination of these functional groups can result in unique reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C15H16ClNO4 |
|---|---|
Peso molecular |
309.74 g/mol |
Nombre IUPAC |
2-(4-chloro-3-ethoxyphenyl)ethyl 2-(1,3-oxazol-4-yl)acetate |
InChI |
InChI=1S/C15H16ClNO4/c1-2-20-14-7-11(3-4-13(14)16)5-6-21-15(18)8-12-9-19-10-17-12/h3-4,7,9-10H,2,5-6,8H2,1H3 |
Clave InChI |
VVACTSQVVRNQND-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)CCOC(=O)CC2=COC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide](/img/structure/B12940755.png)







![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B12940814.png)
